

Application of Isomalt (Standard) in Microencapsulation Techniques: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Isomalt (Standard)	
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Introduction

Isomalt, a disaccharide sugar alcohol, is increasingly recognized for its versatility as an excipient in pharmaceutical formulations. Its desirable physicochemical properties, including good thermal and chemical stability, low hygroscopicity, and a sugar-like taste profile, make it an excellent candidate for various microencapsulation techniques.[1] Microencapsulation is a process wherein an active ingredient (core) is enveloped by a coating material (shell), in this case, isomalt, to protect the core from environmental factors, control its release, and improve its handling properties. This document provides detailed application notes and experimental protocols for the use of standard isomalt in several key microencapsulation technologies.

Melt-Spinning for Microfiber Encapsulation

Melt-spinning is a solvent-free technique that utilizes the thermoplastic properties of materials like isomalt to produce microfibers. This method is particularly advantageous for encapsulating thermally stable active pharmaceutical ingredients (APIs) into a fibrous matrix, which offers a high surface area for rapid drug release.[2][3]

Application: Rapid-Release Oral Drug Delivery



Isomalt-based microfibers are well-suited for developing oral dosage forms with rapid dissolution characteristics, such as orally disintegrating tablets or powders. A notable application is the encapsulation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen sodium for fast pain relief.[3]

Experimental Protocol: Encapsulation of Ibuprofen Sodium in Isomalt Microfibers

Materials:

- Isomalt (Standard Grade, e.g., galenIQ™ 720 with a 1:1 GPS:GPM ratio)
- Ibuprofen Sodium
- Ethanol (for post-treatment)

Equipment:

- Melt-spinning apparatus (e.g., a modified cotton candy machine with controlled temperature and rotational speed)
- V-blender
- UV/VIS Spectrophotometer
- Scanning Electron Microscope (SEM)
- Differential Scanning Calorimeter (DSC)
- X-ray Diffractometer (XRD)

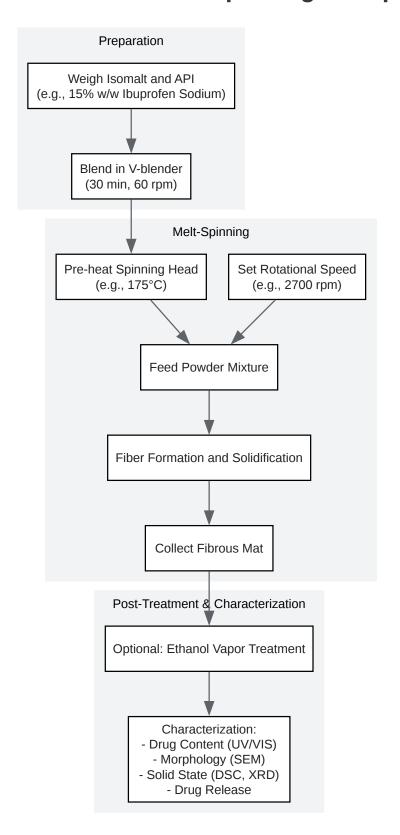
- Preparation of Homogeneous Powder Mixture:
 - Prepare a powder blend of 15% w/w ibuprofen sodium and 85% w/w isomalt.[3]



- For a 150 g batch, blend 22.5 g of ibuprofen sodium and 127.5 g of isomalt in a V-blender for 30 minutes at 60 rpm to ensure uniformity.
- Melt-Spinning Process:
 - Pre-heat the spinning head of the melt-spinning apparatus to the desired temperature (e.g., 175 °C).
 - Set the rotational speed of the spinning head (e.g., 2700 rpm).
 - Gradually feed the powder mixture into the heated, rotating spinning head.
 - The molten mixture is ejected through small orifices by centrifugal force, forming thin fibers that solidify upon cooling in the ambient air.
 - Collect the resulting fibrous mat.
- Post-treatment (Optional):
 - To enhance the stability of the amorphous fibrous structure, the collected mat can be treated with ethanol vapor. This can be achieved by placing the fibers in a desiccator containing a saturated ethanol atmosphere for a defined period.
- Characterization:
 - Drug Content: Dissolve a known weight of the fibers in a suitable buffer (e.g., phosphate buffer pH 6.8) and determine the ibuprofen sodium concentration using a UV/VIS spectrophotometer at 222 nm.
 - Morphology: Examine the fiber diameter, surface morphology, and structure using SEM.
 - Solid-State Characterization: Analyze the physical state (amorphous or crystalline) of the encapsulated ibuprofen sodium and isomalt using DSC and XRD.
 - In Vitro Drug Release: Perform dissolution studies using a USP paddle apparatus in a relevant dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer at 37 °C and 100 rpm).



Experimental Workflow: Melt-Spinning Encapsulation



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Melt-Spinning Encapsulation Workflow

Liquisolid Technique for Encapsulation of Liquid APIs

The liquisolid technique is a method to convert liquid medications or drug solutions into free-flowing, compressible powders. Isomalt, with its porous, sponge-like structure, serves as an excellent carrier for absorbing liquid APIs while maintaining good powder flowability and compactability, making it suitable for the production of tablets.

Application: Formulation of Chewable Tablets and Enhanced Bioavailability

This technique is particularly useful for formulating chewable tablets where palatability is crucial, as isomalt provides a pleasant, sugar-like taste. It can also be employed to enhance the dissolution and bioavailability of poorly soluble APIs by presenting them in a solubilized state.

Experimental Protocol: Preparation of Liquisolid Tablets

NΛ	ച	םו	rı	а	ls:

- Isomalt (Direct Compression Grade, e.g., galenIQ™ 721)
- Liquid API or drug dissolved in a non-volatile solvent (e.g., linseed oil, simethicone)

Equipment:

- High-shear mixer-granulator
- Rotary tablet press
- SEM

Protocol:

Blending:



- Place a known amount of isomalt (e.g., 2.5 kg) into a high-shear mixer-granulator.
- Add the liquid API in a single step to the powder bed. A typical loading is around 7% w/w.
- Blend the mixture at a defined speed (e.g., 250 rpm) for a specific duration (e.g., 180 seconds) to achieve a homogeneous blend.

• Tableting:

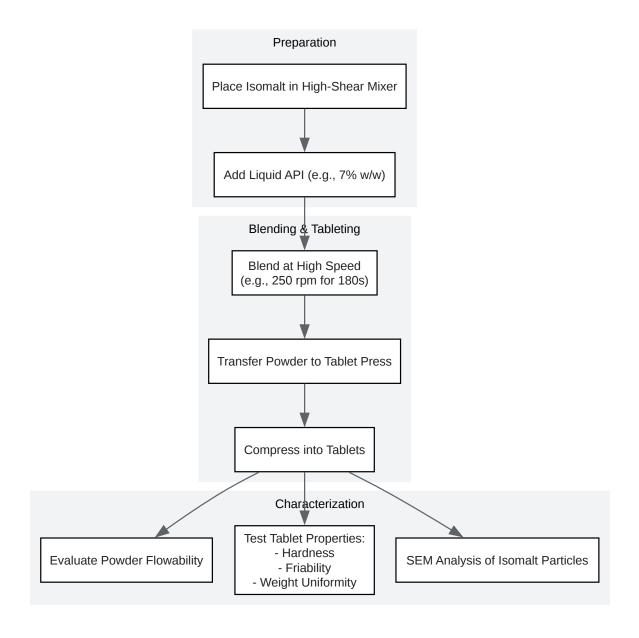
- Immediately after blending, transfer the liquisolid powder to a rotary tablet press.
- Compress the powder into tablets using appropriate tooling (e.g., 12 mm concave punch) and press speed (e.g., 30,000 tablets/hour).

Characterization:

- Powder Properties: Evaluate the flowability of the liquisolid powder (e.g., Carr's Index, Hausner Ratio).
- Tablet Properties: Assess tablet hardness, friability, weight uniformity, and disintegration time according to pharmacopeial standards.
- Morphology: Use SEM to visualize the absorption of the liquid API into the porous structure of the isomalt particles.

Experimental Workflow: Liquisolid Tablet Formulation





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Liquisolid Tablet Formulation Workflow

Spray Drying for Microparticle Production

Spray drying is a widely used, continuous process for producing dry powders from a liquid feed. When used for microencapsulation, the active ingredient is dissolved or suspended in a solution of the wall material (isomalt), which is then atomized into a hot air stream. The rapid



evaporation of the solvent results in the formation of microparticles with the active ingredient encapsulated within the isomalt matrix.

Application: Protection of Sensitive Compounds and Taste Masking

Spray drying with isomalt can be used to encapsulate sensitive compounds, protecting them from degradation. It is also an effective method for taste masking of bitter APIs. The process parameters can be adjusted to control particle size and morphology.

Experimental Protocol: General Procedure for Spray Drying with Isomalt



Materia	ls:

- Isomalt
- Active Ingredient
- Solvent (typically water)

Equipment:

- Spray dryer
- · Homogenizer or high-shear mixer

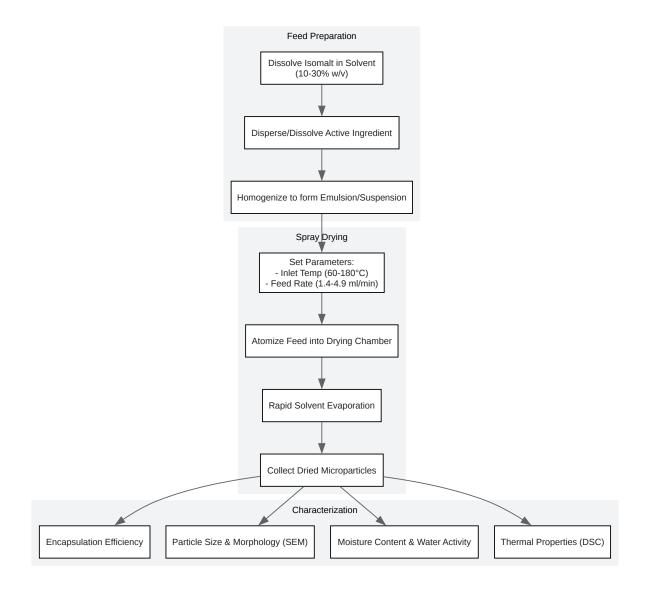
- Feed Preparation:
 - Dissolve isomalt in the solvent to prepare a solution with a concentration typically ranging from 10-30% w/v.
 - Disperse or dissolve the active ingredient in the isomalt solution. Homogenize if necessary to form a stable emulsion or suspension.
- Spray Drying:



- Set the spray dryer parameters. These are critical and need to be optimized for the specific formulation. Typical ranges are:
 - Inlet Temperature: 60 °C to 180 °C. Lower temperatures are preferred for heat-sensitive materials.
 - Outlet Temperature: 40 °C to 90 °C.
 - Feed Rate: 1.4 to 4.9 ml/min.
 - Atomizing Air Flow Rate: 700 to 800 L/h.
- Pump the feed solution through the atomizer into the drying chamber.
- The atomized droplets are dried by the hot air, forming solid microparticles.
- Collect the dried powder from the cyclone separator.
- · Characterization:
 - Encapsulation Efficiency: Determine the amount of active ingredient successfully encapsulated within the microparticles.
 - Particle Size and Morphology: Analyze using laser diffraction and SEM.
 - Moisture Content and Water Activity: Measure to assess powder stability.
 - Thermal Properties: Use DSC to determine the glass transition temperature (Tg) of the amorphous isomalt.

Experimental Workflow: Spray Drying Microencapsulation





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Spray Drying Microencapsulation Workflow

Freeze-Drying (Lyophilization) for Thermally Labile **Substances**

Freeze-drying is a gentle drying process ideal for heat-sensitive materials like proteins and probiotics. Isomalt can act as a cryoprotectant and lyoprotectant, stabilizing these molecules during freezing and drying by forming an amorphous glassy matrix that inhibits molecular mobility.

Application: Stabilization of Proteins and Probiotics

Isomalt has been shown to be a suitable excipient for freeze-drying, successfully transforming into a stable amorphous form that can protect biological molecules.

Experimental Protocol: General Procedure for Freeze-



•	Isomalt	

Materials:

- Active biological substance (e.g., protein, probiotic culture)
- Aqueous buffer system

Equipment:

- Freeze-dryer (Lyophilizer)
- DSC

- Formulation Preparation:
 - Dissolve the active substance and isomalt in an appropriate aqueous buffer. The concentration of isomalt will depend on the specific application and desired level of protection.



- Dispense the formulation into vials.
- Freezing:
 - Load the vials into the freeze-dryer.
 - Cool the shelves to a low temperature (e.g., -40 °C to -50 °C) and hold for a sufficient time to ensure complete solidification of the product.
- Primary Drying (Sublimation):
 - Reduce the chamber pressure (e.g., to 100-200 mTorr).
 - Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -30 °C to -5 °C) to sublimate the ice. The collapse temperature can be determined using a freeze-dry microscope or estimated from the glass transition temperature of the maximally freeze-concentrated solute (Tg') measured by DSC.
- Secondary Drying (Desorption):
 - Once all the ice has sublimated, increase the shelf temperature further (e.g., to 25 °C) to remove residual bound water.
 - Maintain these conditions until the desired final moisture content is reached.
- Vial Stoppering:
 - Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum or partial pressure before removing them from the freeze-dryer.
- Characterization:
 - Cake Appearance: Visually inspect the lyophilized cake for elegance and signs of collapse.
 - Residual Moisture: Determine using Karl Fischer titration.
 - Solid-State Analysis: Confirm the amorphous nature of the isomalt matrix using DSC and XRD.



 Activity/Viability Assay: Assess the activity of the protein or viability of the probiotic culture post-lyophilization.

Co-encapsulation with Alginate for Probiotics

Isomalt can be used in conjunction with other polymers, such as sodium alginate, to improve the microencapsulation of probiotics. In this system, isomalt acts as a prebiotic and a filler, filling the cavities of the alginate gel matrix to create a denser structure that offers better protection to the bacterial cells.

Application: Enhancing Probiotic Viability in Food Products

This technique is used to improve the survival of probiotic bacteria during storage and passage through the gastrointestinal tract, enabling their delivery to the colon.

Experimental Protocol: Isomalt-Alginate Encapsulation of Lactobacillus acidophilus

Materials:

- Sodium Alginate
- Isomalt
- Lactobacillus acidophilus culture
- Calcium Chloride (CaCl₂) solution (e.g., 1% w/v)
- Sterile Saline solution (0.85% NaCl)

Equipment:

- Syringe with a needle
- · Magnetic stirrer



- Preparation of the Polymer-Probiotic Suspension:
 - Prepare a sterile sodium alginate solution (e.g., 2% w/v) and a sterile isomalt solution (e.g., 3% w/v).
 - Harvest the probiotic cells from the culture medium by centrifugation and resuspend them in a small amount of sterile saline.
 - Add the probiotic suspension to the isomalt-alginate solution and mix gently to ensure homogeneous distribution.
- Bead Formation (Ionic Gelation):
 - Extrude the polymer-probiotic suspension dropwise through a syringe into a cold (5±2°C)
 1% CaCl₂ solution under gentle agitation.
 - The droplets will instantaneously form gel beads upon contact with the calcium ions.
 - Allow the beads to harden in the CaCl₂ solution for about 15-30 minutes in a refrigerator.
- Washing and Storage:
 - Separate the beads from the CaCl₂ solution and wash them multiple times with sterile saline solution to remove excess calcium chloride.
 - The beads can then be stored under appropriate conditions (e.g., refrigerated in UHT milk).

Characterization:

- Bead Size and Morphology: Measure the diameter and observe the shape and surface of the beads using a micrometer and SEM.
- Encapsulation Efficiency: Determine the number of viable cells within the beads and compare it to the initial number of cells in the suspension.
- Probiotic Viability: Assess the survival of the encapsulated probiotics under simulated gastrointestinal conditions (low pH and bile salts) and during storage.



Quantitative Data Summary



Technique <i>l</i> Application	Core Material	Wall Material(s)	Key Parameters	Results	Reference
Melt-Spinning	Ibuprofen Sodium	Isomalt	15% w/w drug load; 175°C; 2700 rpm	Drug release >90% in 15 seconds; Fiber diameter: ~13-15 µm	
Liquisolid Technique	Linseed Oil / Simethicone	Isomalt	7% w/w liquid load	Produced tablets with good hardness and friability, complying with pharmacopei al standards.	
Spray Drying	(General)	Isomalt	Inlet Temp: 60°C; Atomizing Rate: 800 L/h; Feed Rate: 1.4 ml/min	Successfully produced amorphous isomalt powder, though processing can be challenging due to stickiness.	
Co- encapsulation	Lactobacillus acidophilus	2% Alginate + 3% Isomalt	Beads hardened in 1% CaCl ₂	High cell viability of 9.3 log CFU/g after 20 days of storage at 5°C.	



Pelletization	Diclofenac Sodium	Isomalt (as inert core)	Drug layering followed by polymer coating	Isomalt- based pellets showed rapid drug release compared to insoluble cores.
Solid Dispersion	Indomethacin	Isomalt	10% w/w drug load	Amorphous state confirmed by DSC/XRD; Showed better physical stability at high humidity compared to PVP dispersions.

Conclusion

Standard isomalt is a highly effective and versatile excipient for a range of microencapsulation techniques. Its unique properties allow for the successful encapsulation of diverse active ingredients, from small molecule drugs to sensitive biologics. The choice of microencapsulation method will depend on the specific characteristics of the active ingredient and the desired release profile. The protocols and data presented here provide a comprehensive guide for researchers and scientists to leverage the benefits of isomalt in the development of advanced drug delivery systems and other encapsulated products. Further optimization of the described parameters will be necessary to tailor the microcapsules to specific formulation requirements.

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